
(S)-4-benzyl-2-hydroxymethylpiperazine
Descripción general
Descripción
(S)-4-benzyl-2-hydroxymethylpiperazine is a chiral compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the fourth position of the piperazine ring and a hydroxymethyl group at the second position. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-2-hydroxymethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine and benzyl chloride.
N-alkylation: Piperazine undergoes N-alkylation with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form N-benzylpiperazine.
Hydroxymethylation: The N-benzylpiperazine is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group at the second position.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale N-alkylation: Utilizing continuous flow reactors to enhance the efficiency of the N-alkylation step.
Optimized Hydroxymethylation: Employing optimized reaction conditions and catalysts to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-benzyl-2-hydroxymethylpiperazine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (S)-4-benzyl-2-carboxypiperazine.
Reduction: Formation of (S)-4-benzyl-2-hydroxypiperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-4-benzyl-2-hydroxymethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-benzyl-2-hydroxymethylpiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
®-4-benzyl-2-hydroxymethylpiperazine: The enantiomer of the compound with a different spatial arrangement of atoms.
4-benzylpiperazine: Lacks the hydroxymethyl group at the second position.
2-hydroxymethylpiperazine: Lacks the benzyl group at the fourth position.
Uniqueness
(S)-4-benzyl-2-hydroxymethylpiperazine is unique due to its specific chiral configuration and the presence of both benzyl and hydroxymethyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
[(2S)-4-benzylpiperazin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMFGDYBTJEEDP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H](N1)CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427486 | |
| Record name | (S)-(4-benzylpiperazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149715-45-7 | |
| Record name | (S)-(4-benzylpiperazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

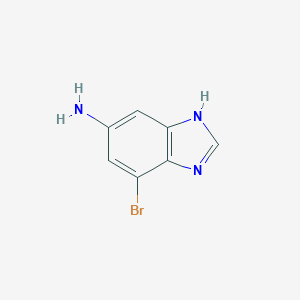
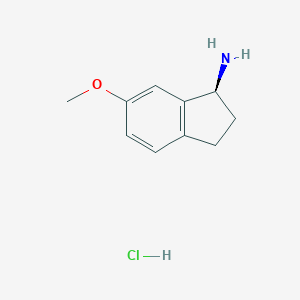
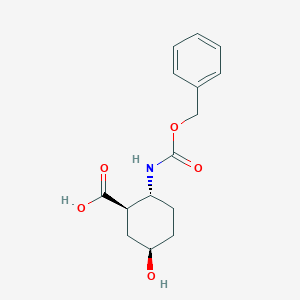
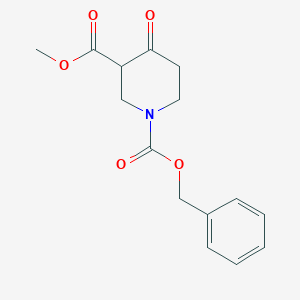

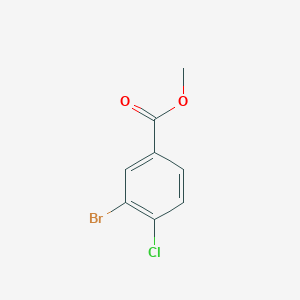

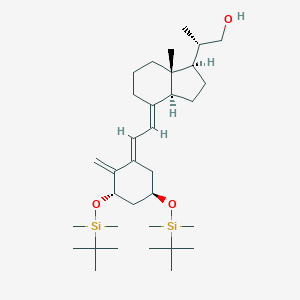


![6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B174581.png)
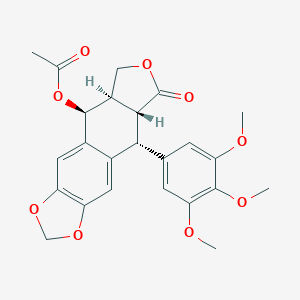
![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)

